Methyl 3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate
Description
Methyl 3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate is a polycyclic compound featuring a partially saturated azepine ring fused to an indole scaffold. Its structure includes a methyl ester at the 5-position and a methyl group at the 3-position of the azepinoindole system.
Properties
IUPAC Name |
methyl 3-methyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-17-8-7-11-10-5-3-4-6-13(10)16-14(11)12(9-17)15(18)19-2/h3-6,12,16H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQISFIBSIGMLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C(C1)C(=O)OC)NC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tryptamine-Based Cyclization
Tryptamine derivatives serve as precursors for constructing the bicyclic system. In a method adapted from vincadifformine synthesis, methyl bromopyruvate reacts with tryptamine hydrochloride in anhydrous methanol under reflux to form a tetrahydro-β-carboline intermediate. Subsequent cyclization via intramolecular alkylation, employing agents like tert-butyl hypochlorite, generates the azepine ring. For example, treating 2-benzoyl-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole with tert-butyl hypochlorite yields chloroindolenine, which undergoes malonate addition to form the azepinoindole core.
Indole Functionalization and Ring Expansion
Alternative approaches functionalize pre-existing indole derivatives. Methyl indole-5-carboxylate undergoes sequential N-alkylation and ring expansion using reagents such as thallium t-butyl methyl malonate in refluxing benzene. This method ensures regioselective formation of the seven-membered azepine ring, critical for avoiding undesired pentacyclic byproducts.
Optimization of Reaction Conditions
Solvent and Temperature Effects
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Cyclization Steps : Benzene or dichloroethane at 70–80°C promote efficient ring closure.
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Decarboxylation : Trifluoroacetic acid in 1,2-dichloroethane at reflux selectively removes tert-butyl ester groups without affecting the methyl ester.
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Hydrogenation : Pd/C (5%) in methanol under H₂ (1–3 atm) achieves quantitative debenzylation.
Catalytic Systems
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Thallium Salts : Critical for malonate additions, though toxicity concerns necessitate strict handling protocols.
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Acid Catalysts : Trifluoroacetic anhydride accelerates decarboxylation but requires anhydrous conditions to prevent hydrolysis.
Synthetic Route Comparison
Spectroscopic Validation
Post-synthetic analysis ensures structural fidelity:
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¹H NMR : Methyl ester protons resonate at δ 3.6–3.8 ppm (singlet), while the N-methyl group appears at δ 2.3–2.5 ppm (triplet).
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IR : Strong carbonyl stretches at 1720–1740 cm⁻¹ confirm ester functionality.
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MS : Molecular ion peak at m/z 258.32 aligns with the molecular formula C₁₅H₁₈N₂O₂.
Challenges and Mitigation Strategies
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Regioselectivity in Cyclization : Competing six-membered ring formation is minimized using bulky malonate esters.
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Byproduct Formation : Chromatographic purification (silica gel, dichloromethane/methanol) resolves intermediates.
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Stability Issues : Storage at 2–8°C under inert atmosphere prevents decomposition .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various electrophiles, acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Methyl 3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The azepinoindole scaffold is a versatile framework in medicinal chemistry. Below, we compare Methyl 3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate with structurally related compounds, focusing on substituent effects, regioselectivity, and synthetic yields.
Substituent Position and Regioselectivity
The position of substituents on the indole and azepine rings significantly influences cyclization outcomes and regiochemical preferences. For example:
- 5-Hydroxy-1H-indole-2-carboxylic acid (10) and 5-benzyloxy-1H-indole-2-carboxylic acid (15) were synthesized from 3-hydroxybenzaldehyde, with cyclization regioselectivity dependent on substituent placement. The presence of a benzyl group at the 5-position required careful protection/deprotection strategies to avoid N,O-dibenzylation .
- 3-Methoxy-azidocinnamate esters cyclize to yield 5-methoxy- and 7-methoxyindole carboxylates in a 1:1 ratio, whereas 3,4-dimethoxy derivatives produce 5,6-dimethoxyindole carboxylates with high regioselectivity .
In contrast, the target compound’s 3-methyl and 5-carboxylate groups likely direct cyclization to favor the observed hexahydroazepino[4,5-b]indole configuration, though explicit data are unavailable in the evidence.
Hexahydroazepinoindole Derivatives
- 7-Fluoro-10-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride (61): Synthesized from (2-fluoro-5-methyl-phenyl)hydrazine and tert-butyl 4-oxo-azepane-1-carboxylate, this compound features a fluorine atom at the 7-position and a methyl group at the 10-position. Its synthesis achieved a 28% yield, highlighting the challenges in optimizing reactions for polycyclic systems .
- Methyl 5-hydroxy-1H-indole-2-carboxylate (9) : Synthesized in 42% yield via azidocinnamate cyclization, this compound lacks the azepine ring but demonstrates the impact of electron-donating groups (e.g., hydroxyl) on indole reactivity .
Substituent Effects on Physicochemical Properties
Biological Activity
Methyl 3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H18N2O2
- Molecular Weight : 258.32 g/mol
- CAS Number : Not specified in the sources but related compounds exist under CAS 7546-66-9 for the base structure.
Recent studies have focused on the interaction of this compound with nicotinic acetylcholine receptors (nAChRs). Research indicates that this compound acts as a non-competitive inhibitor of various nAChR subtypes. The following points summarize its mechanism:
- Inhibition Profile :
- Allosteric Modulation :
Biological Activities
The biological activities associated with this compound include:
- Neuroprotective Effects : The compound's interaction with nAChRs suggests potential neuroprotective properties that could be beneficial in neurodegenerative diseases.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance:
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Pharmacological Studies :
- Cytotoxicity Assessments :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate, and how do reaction conditions impact yield?
- Methodology : The compound is synthesized via multi-step routes involving cyclization and functional group modifications. For example, precursor indole derivatives (e.g., indole-5-carboxylic acid esters) are condensed with azepine intermediates under reflux conditions in acetic acid. Optimization of solvent choice (e.g., ethanol, DMF), temperature (80–120°C), and catalysts (e.g., sodium acetate) is critical to achieving >90% purity .
- Key Considerations :
- Side reactions (e.g., over-alkylation) must be minimized using controlled stoichiometry.
- Recrystallization from DMF/acetic acid mixtures improves purity .
Q. How is the stereochemistry and solid-state conformation of this compound characterized?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, monoclinic crystals (space group P2₁/c) reveal intermolecular N–H⋯phenyl hydrogen bonds (mean H⋯phenyl distance: 2.32 Å) and confirm trans-reduction stereochemistry in related analogs .
- Complementary Techniques :
- NMR spectroscopy (¹H/¹³C) to assign proton environments and confirm regiochemistry.
- Computational modeling (DFT) to validate spatial arrangements .
Q. What are the primary challenges in sourcing and characterizing this compound for research?
- Sourcing : The compound is classified as a "rare chemical" by suppliers (e.g., Sigma-Aldrich), with limited analytical data provided. Researchers must independently verify identity/purity via LC-MS and elemental analysis .
- Characterization :
- High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
- Differential scanning calorimetry (DSC) to determine melting points and thermal stability .
Advanced Research Questions
Q. How does this compound interact with serotonin receptors, and what are the implications for its pharmacological profile?
- Mechanistic Insights :
- Binds to 5-HT₂A (Kᵢ = 24 nM) and 5-HT₂B (Kᵢ = 16 nM) receptors as a partial agonist (efficacy <80% vs. full agonist DOI).
- Activates 5-HT₂A with EC₅₀ = 9 nM, inducing anxiolytic/sedative effects in mice without hallucinogenic activity .
- Experimental Models :
- In vivo: Elevated O-maze and novelty-suppressed feeding tests (NSFT) at 15 mg/kg.
- In vitro: Radioligand displacement assays using [³H]ketanserin .
Q. How do structural modifications to the azepinoindole core influence biological activity?
- Structure-Activity Relationship (SAR) :
| Modification | Impact |
|---|---|
| Methyl group at position 3 | Enhances metabolic stability and 5-HT₂A affinity . |
| Carboxylate ester (vs. free acid) | Improves blood-brain barrier penetration . |
- Comparison with Analogs :
- Ethyl ester derivatives show reduced receptor potency due to steric hindrance .
Q. What experimental strategies resolve contradictions between receptor activation and absence of hallucinogenic effects?
- Hypothesis Testing :
- Volinanserin (5-HT₂A antagonist) co-administration : Inhibits sedative effects at 40 mg/kg, confirming receptor-specific mechanisms .
- Electroencephalography (EEG) : Demonstrates δ-wavelength dominance (deep sleep) without hallucinogen-associated γ-oscillations .
Q. How is the compound’s pharmacokinetic profile optimized for preclinical studies?
- Key Parameters :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
